molecular formula C33H34N6O4 B3027884 C-82 CAS No. 1422253-37-9

C-82

Cat. No.: B3027884
CAS No.: 1422253-37-9
M. Wt: 578.7 g/mol
InChI Key: KLGHKOORFHZFGO-AZXNYEMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-82 is a specific antagonist of the CBP/β-catenin complex. It inhibits the binding between β-catenin and CBP, while increasing the binding between β-catenin and p300. This compound is a potent modulator of the β-catenin dependent canonical Wnt signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mechanism of Action

Target of Action

C-82, also known as D33SM48G6V, UNII-D33SM48G6V, CID 73602848, Unii-D33SM48G6V, or (6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide, is a potent and specific inhibitor of the CBP/β-catenin complex . This complex plays a crucial role in the canonical Wnt signaling pathway , which is essential for cell growth and differentiation .

Mode of Action

This compound inhibits the binding between β-catenin and CBP (CREB-binding protein), thereby disrupting the CBP/β-catenin complex . Simultaneously, it increases the binding between β-catenin and p300 , another protein that interacts with β-catenin. This shift in binding partners alters the activity of β-catenin, leading to changes in the downstream signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the canonical Wnt signaling pathway . By modulating the interactions of β-catenin, this compound can influence the transcription of Wnt target genes, which are involved in various cellular processes such as cell proliferation, differentiation, and survival .

Pharmacokinetics

It is mentioned that this compound is the active form of the compound and is rapidly generated in vivo from its pre-drug pri-724 . This suggests that this compound may have good bioavailability, but further studies would be needed to confirm this and to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The disruption of the CBP/β-catenin complex and the subsequent changes in β-catenin’s activity can lead to alterations in the expression of Wnt target genes . This can result in various molecular and cellular effects, depending on the specific genes affected and the context of the cells. In cancer stem cells, for example, these changes could potentially influence cell growth and survival .

Chemical Reactions Analysis

Types of Reactions

C-82 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different properties .

Scientific Research Applications

C-82 has a wide range of scientific research applications, including:

Properties

IUPAC Name

(6S,9S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O4/c1-22-31-38(29(41)21-36(2)39(31)33(43)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(40)16-14-23)32(42)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31,40H,18-21H2,1-2H3,(H,35,43)/t22-,28-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGHKOORFHZFGO-AZXNYEMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422253-37-9
Record name C-82
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C-82
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33SM48G6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does C-82 exert its antileukemic effects?

A1: this compound disrupts the Wnt/β-catenin signaling pathway by specifically inhibiting the interaction between β-catenin and cAMP response element-binding protein (CBP). [, , , , ] This interaction is crucial for the transcriptional activity of β-catenin, which regulates the expression of genes involved in cell proliferation, survival, and self-renewal. [, , , , ] By inhibiting this interaction, this compound suppresses β-catenin-mediated transcription and downstream signaling, leading to antileukemic effects. [, , , , ]

Q2: What are the downstream effects of this compound on AML cells?

A2: this compound treatment has been shown to:

  • Suppress cell growth and induce apoptosis: this compound inhibits proliferation and induces programmed cell death in AML cell lines and primary patient samples, including those resistant to standard tyrosine kinase inhibitors (TKIs). [, , , , ]
  • Target AML stem and progenitor cells: this compound exhibits potent activity against AML stem and progenitor cells, including the CD34+38- subpopulation, which is considered a crucial target for achieving long-term remission. [, , , , ]
  • Overcome stromal protection: The bone marrow microenvironment, particularly mesenchymal stromal cells (MSCs), provides a protective niche for AML cells. This compound disrupts this protective effect, enhancing the sensitivity of AML cells to treatment. [, , , , ]
  • Downregulate key β-catenin target genes: this compound reduces the expression of β-catenin target genes involved in cell survival, proliferation, and stemness, such as survivin, CD44, c-Myc, and cyclin D1. [, , , , ]

Q3: What is the role of Rac1 and MCL-1 in the synergistic effects of this compound and BCL-2 inhibitors?

A3: Studies have shown that this compound can synergize with BCL-2 inhibitors, such as ABT-199 (Venetoclax), to induce apoptosis in AML cells. This synergy is mediated in part by the downregulation of Rac1, a downstream effector of Wnt/β-catenin signaling. [] Inhibition of Rac1 by this compound leads to the downregulation of MCL-1, an anti-apoptotic protein that contributes to resistance to BCL-2 inhibitors. []

Q4: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound in AML and do not provide detailed information about its molecular formula, weight, or spectroscopic data.

Q5: What is known about the material compatibility and stability of this compound under various conditions?

A5: The research articles provided do not specifically address the material compatibility or stability of this compound under different conditions. Further research is needed to understand these aspects of the compound.

Q6: Has the efficacy of this compound been demonstrated in preclinical models of AML?

A6: Yes, this compound has shown promising antileukemic activity in various preclinical models:

  • In vitro studies: this compound effectively inhibits the growth and survival of AML cell lines, including those with FLT3 mutations and those resistant to TKIs. [, , , , ] It also synergizes with other antileukemic agents, such as TKIs and BCL-2 inhibitors. [, , , , ]
  • In vivo studies: In mouse models of AML, treatment with PRI-724, the prodrug of this compound, significantly reduced leukemia burden, improved survival, and impaired leukemia cell engraftment. [, , ]

Q7: Is this compound currently being evaluated in clinical trials for AML?

A7: Yes, PRI-724, the prodrug of this compound, is being investigated in a phase I/II clinical trial (NCT01606579) for patients with advanced myeloid malignancies, including AML. [] The trial is evaluating the safety, pharmacokinetics, and preliminary efficacy of PRI-724 as a single agent and in combination with dasatinib.

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